2,2',3,3',4,4',5,5'-Octabromobiphenyl 2,2',3,3',4,4',5,5'-Octabromobiphenyl
Brand Name: Vulcanchem
CAS No.: 67889-00-3
VCID: VC21143715
InChI: InChI=1S/C12H2Br8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H
SMILES: C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br
Molecular Formula: C12H2Br8
Molecular Weight: 785.4 g/mol

2,2',3,3',4,4',5,5'-Octabromobiphenyl

CAS No.: 67889-00-3

Cat. No.: VC21143715

Molecular Formula: C12H2Br8

Molecular Weight: 785.4 g/mol

* For research use only. Not for human or veterinary use.

2,2',3,3',4,4',5,5'-Octabromobiphenyl - 67889-00-3

Specification

CAS No. 67889-00-3
Molecular Formula C12H2Br8
Molecular Weight 785.4 g/mol
IUPAC Name 1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenyl)benzene
Standard InChI InChI=1S/C12H2Br8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H
Standard InChI Key HHYHNDNRLUQCEG-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br
Canonical SMILES C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br

Introduction

Chemical Structure and Properties

Molecular Structure

2,2',3,3',4,4',5,5'-Octabromobiphenyl consists of two phenyl rings connected by a single carbon-carbon bond, with eight bromine atoms substituted at specific positions. The molecular formula is C12H2Br8, reflecting the presence of these eight bromine atoms and only two remaining hydrogen atoms on the biphenyl backbone. This high degree of bromination contributes significantly to the compound's chemical stability and environmental persistence.

The specific positioning of bromine atoms at the 2,2',3,3',4,4',5,5' positions distinguishes this congener from other octabromobiphenyls such as 2,2',3,3',4,4',5,6'-octabromobiphenyl , 2,2',3,4,4',5,6,6'-octabromobiphenyl, and 2,2',3,3',4,5',6,6'-octabromobiphenyl that appear in scientific literature and reference standards.

Physical Properties

While specific physical property data for 2,2',3,3',4,4',5,5'-octabromobiphenyl is limited in the available literature, its properties can be reasonably estimated based on similar PBB congeners. The compound likely appears as a white crystalline powder under standard conditions.

PropertyValueNotes
Molecular Weight~785.4 g/molBased on similar octabromobiphenyl congeners
Physical StateSolidAt room temperature
AppearanceWhite powderTypical for brominated biphenyls
Water SolubilityVery lowCharacteristic of highly brominated compounds
Log Kow>6 (estimated)Indicating high lipophilicity
Vapor PressureVery lowLimiting atmospheric transport

These physical properties contribute to the compound's environmental behavior, particularly its tendency to adsorb to organic matter in soils and sediments and to bioaccumulate in fatty tissues of organisms.

Chemical Stability and Reactivity

The high degree of bromination in 2,2',3,3',4,4',5,5'-octabromobiphenyl confers exceptional chemical stability to the molecule. This stability manifests in several important characteristics:

  • Resistance to thermal degradation, allowing the compound to withstand high temperatures without decomposing

  • Limited reactivity under normal environmental conditions

  • Resistance to acids and bases

  • Persistence against microbial degradation

  • Potential for photolytic debromination when exposed to ultraviolet radiation, though this process occurs slowly

These properties explain both the compound's effectiveness as a flame retardant and its problematic environmental persistence.

Synthesis and Production Methods

Industrial Production

In industrial settings, PBBs were typically produced as technical mixtures containing various congeners rather than as isolated compounds. The exact composition of these mixtures varied by manufacturer and intended application.

Applications and Uses

The primary application of polybrominated biphenyls, including 2,2',3,3',4,4',5,5'-octabromobiphenyl, has been as flame retardants. These compounds were added to various materials to reduce their flammability and meet fire safety standards. Specifically, PBBs have been used in:

  • Plastics used in electronic equipment such as computer monitors and televisions

  • Textiles and fabrics for furniture and clothing

  • Plastic foams for insulation and cushioning

  • Various polymer formulations requiring flame retardancy

As noted in the literature, "PBBs can be used as flame retardants and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn" . The effectiveness of these compounds as flame retardants derives from their ability to interfere with combustion processes, particularly by releasing bromine radicals that can quench flame-propagating reactions.

Environmental Fate and Behavior

Environmental Distribution

The physicochemical properties of 2,2',3,3',4,4',5,5'-octabromobiphenyl significantly influence its environmental behavior. Its low water solubility and high lipophilicity result in:

  • Strong adsorption to organic matter in soils and sediments

  • Partitioning into the lipid components of biota

  • Limited mobility in aqueous environments

  • Potential for long-range transport via atmospheric processes when adsorbed to particulates

  • Accumulation in food webs through dietary exposure

These distribution patterns contribute to the compound's ubiquitous detection in environmental samples decades after production restrictions were implemented.

Persistence and Degradation

2,2',3,3',4,4',5,5'-Octabromobiphenyl, like other highly brominated PBBs, exhibits remarkable environmental persistence. Potential degradation pathways include:

  • Photodegradation: Exposure to UV radiation can lead to sequential debromination, though this process occurs slowly and may produce lower brominated congeners that remain problematic.

  • Biodegradation: Microbial degradation of highly brominated compounds is extremely limited under environmental conditions, contributing to their persistence.

  • Thermal degradation: At very high temperatures, the compound can decompose, potentially forming other hazardous substances including polybrominated dibenzofurans.

The limited degradability of this compound contributes to its classification as a persistent organic pollutant and explains its continued detection in environmental samples despite production restrictions.

Toxicological Profile

Health Effects

The potential health effects of 2,2',3,3',4,4',5,5'-octabromobiphenyl and related compounds include:

  • Endocrine disruption: Interference with hormone systems, potentially affecting development, reproduction, and metabolism

  • Neurodevelopmental effects: Potential impacts on brain development following prenatal or early-life exposure

  • Hepatotoxicity: Liver enzyme induction and potential liver damage with chronic exposure

  • Immunotoxicity: Alterations in immune system function

  • Dermal and mucous membrane irritation: Similar compounds have been identified as "irritating to skin" and potentially causing "severe eye irritation"

Additionally, similar compounds have been noted to "interfere with human metabolic processes, posing potential health risks".

Ecotoxicological Considerations

The available literature indicates that highly brominated compounds similar to 2,2',3,3',4,4',5,5'-octabromobiphenyl may be "very toxic to aquatic life" and "may cause long-term adverse effects in the aquatic environment" . These concerns, combined with the compound's persistence and bioaccumulation potential, suggest significant ecotoxicological risks.

Potential ecological effects include:

  • Reproductive impairment in wildlife

  • Developmental abnormalities

  • Endocrine disruption in various species

  • Population-level effects in sensitive species

  • Disruption of aquatic ecosystems

These concerns have contributed significantly to the regulatory restrictions placed on PBBs in most jurisdictions.

Analytical Methods for Detection

Sample Preparation

Analysis of 2,2',3,3',4,4',5,5'-octabromobiphenyl in environmental, biological, or product samples typically requires careful sample preparation to ensure accurate and sensitive detection. General approaches include:

  • Extraction from the sample matrix using techniques such as:

    • Soxhlet extraction

    • Pressurized liquid extraction

    • Ultrasonic extraction

    • Solvent extraction

  • Clean-up procedures to remove interfering compounds:

    • Silica gel column chromatography

    • Gel permeation chromatography

    • Florisil or alumina columns

  • Concentration of the extract to achieve lower detection limits

The specific preparation methods depend on the sample type and the analytical technique to be employed.

Instrumental Analysis

Common instrumental techniques for analyzing 2,2',3,3',4,4',5,5'-octabromobiphenyl include:

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode

  • Gas Chromatography with Electron Capture Detection (GC-ECD): Provides excellent sensitivity for halogenated compounds

  • High-Resolution Mass Spectrometry (HRMS): Enables precise identification and quantification of specific congeners

Certified reference materials, similar to the "35 μg/mL in Isooctane" standard mentioned for 2,2',3,3',4,5',6,6'-octabromobiphenyl , are essential for calibration and quality control in these analytical procedures.

Method Validation and Quality Assurance

Reliable analysis of 2,2',3,3',4,4',5,5'-octabromobiphenyl requires rigorous method validation and quality assurance procedures, including:

  • Determination of method performance parameters:

    • Limit of detection (LOD) and limit of quantification (LOQ)

    • Linear range

    • Precision (repeatability and reproducibility)

    • Accuracy (recovery studies)

  • Quality control measures:

    • Analysis of procedural blanks

    • Use of internal standards

    • Regular analysis of certified reference materials

    • Participation in interlaboratory comparison studies

These procedures ensure the reliability of analytical results and enable meaningful comparison of data across different studies and laboratories.

Regulatory Status and Control Measures

International Regulations

The available literature indicates that "the use of PBBs is banned or restricted in most areas due to their toxicity and persistence in the environment" . This statement suggests that 2,2',3,3',4,4',5,5'-octabromobiphenyl, like other PBBs, is subject to significant regulatory restrictions globally.

PBBs are likely regulated under several international frameworks, including:

  • The Stockholm Convention on Persistent Organic Pollutants

  • The Rotterdam Convention on the Prior Informed Consent Procedure

  • The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes

These international agreements aim to reduce or eliminate the production, use, and release of persistent organic pollutants, including brominated flame retardants like PBBs.

Alternative Flame Retardants

Due to the environmental and health concerns associated with PBBs, numerous alternative flame retardants have been developed and implemented. These include:

  • Inorganic flame retardants such as aluminum hydroxide and zinc borate

  • Phosphorus-based flame retardants

  • Nitrogen-containing compounds like melamine and its derivatives

  • Intumescent systems

  • Polymer modifications that enhance inherent flame resistance

The development of safer alternatives remains an active area of research and innovation in materials science and fire safety engineering.

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